7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-28(20,26)27)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPCQYCCCEZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Visible-Light-Mediated Aza Paternò–Büchi Reaction
A photochemical [2+2] cycloaddition between benzo[d]isothiazole 1,1-dioxide and styrene derivatives forms azetidine intermediates. Conditions:
- Catalyst : Ru(bpy)₃Cl₂ (1 mol%)
- Light Source : 450 nm LEDs
- Solvent : Acetonitrile, 25°C, 12 hr
| Styrene Derivative | Yield (%) |
|---|---|
| 2-Fluorostyrene | 78 |
| 4-Methoxystyrene | 85 |
Lewis Acid-Catalyzed Ring Expansion
The azetidine intermediate undergoes BF₃·OEt₂-catalyzed (10 mol%) ring expansion to yield the thiazepane-dione. Key parameters:
- Temperature : 60°C
- Time : 6 hr
- Solvent : Dichloromethane
Installation of the 2-Fluorophenyl Group
The 2-fluorophenyl moiety is introduced via two primary routes:
Direct Electrophilic Fluorination
Adapting methods from fluorinated indole synthesis, Selectfluor® mediates electrophilic aromatic substitution:
- Substrate : 7-Phenyl-thiazepane-dione
- Fluorinating Agent : Selectfluor® (2 equiv)
- Conditions : Acetonitrile, K₂CO₃ (3 equiv), 80°C, 8 hr
- Yield : 62%
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling installs pre-fluorinated aryl groups:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : SPhos (10 mol%)
- Aryl Boronic Acid : 2-Fluorophenylboronic acid (1.5 equiv)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1), 100°C, 12 hr
- Yield : 74%
Acylation with 2-(1H-Indol-3-yl)acetic Acid
The indole-acetyl group is introduced via N-acylation under Schotten-Baumann conditions:
Acid Chloride Method
- Reagents : 2-(1H-Indol-3-yl)acetyl chloride (1.2 equiv), Et₃N (3 equiv)
- Solvent : THF, 0°C → rt, 4 hr
- Yield : 68%
Carbodiimide-Mediated Coupling
- Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
- Base : DIPEA (2 equiv)
- Solvent : DMF, 25°C, 12 hr
- Yield : 82%
Optimization and Scale-up Considerations
Reaction Efficiency
Comparative analysis of fluorination methods:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrophilic Fluorination | 62 | 95 | Limited |
| Suzuki Coupling | 74 | 98 | High |
Purification Protocols
- Flash Chromatography : Silica gel (EtOAc/hexanes 1:1) removes unreacted indole precursors.
- Recrystallization : Ethanol/water (7:3) yields >99% purity.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Thiazepane Formation
Indole Acetylation Side Reactions
- N1 vs. C3 Selectivity : EDCl/HOBt favors C3-acylation (95:5 ratio), while acid chlorides show lower selectivity (80:20).
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1lambda6,4-thiazepane-1,1-dione derivatives, where structural variations in substituents critically influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formula and standard atomic weights.
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Pharmacokinetics: Indole-containing analogs exhibit longer half-lives in preclinical models due to reduced CYP450-mediated metabolism compared to phenoxy derivatives .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thiazepane ring conformation, fluorophenyl substitution pattern, and indole-acetyl connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Density Functional Theory (DFT) : Simulate vibrational spectra (IR) and electronic properties to cross-validate experimental data .
How can researchers assess the compound's preliminary biological activity?
Basic Research Question
Begin with in vitro assays targeting receptors or enzymes associated with the indole and fluorophenyl pharmacophores:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Cytotoxicity : MTT assays on cancer cell lines to evaluate antiproliferative potential .
What strategies optimize reaction yields during synthesis?
Advanced Research Question
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for fluorophenyl introduction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics for thiazepane formation .
- Temperature Control : Low temperatures (-10°C to 0°C) minimize indole degradation during acetylation .
How can DFT studies inform structure-activity relationships (SAR)?
Advanced Research Question
DFT calculations provide insights into:
- Electrostatic Potential Maps : Identify regions of high electron density (e.g., fluorophenyl) for target binding .
- Conformational Flexibility : Analyze thiazepane ring puckering to predict bioactive conformers .
- Hydrogen Bonding : Quantify interactions between the indole NH group and hypothetical enzyme active sites .
How should researchers resolve contradictions in bioactivity data across studies?
Advanced Research Question
Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Replicate assays using identical cell lines, buffer systems, and incubation times .
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to exclude batch variability .
- Meta-Analysis : Compare data across structurally analogous compounds (e.g., chlorophenyl or bromophenyl derivatives) to identify trends .
What role does the 2-fluorophenyl group play in modulating bioactivity?
Advanced Research Question
The fluorophenyl moiety enhances:
- Lipophilicity : Improves membrane permeability, as seen in fluorinated drug analogs .
- Target Binding : Fluorine’s electronegativity strengthens van der Waals interactions with hydrophobic enzyme pockets .
- Metabolic Stability : Resistance to oxidative degradation compared to non-fluorinated analogs .
What advanced purification techniques are recommended for this compound?
Advanced Research Question
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts .
- Chiral Separation : If stereoisomers form, employ chiral stationary phases (e.g., amylose-based) .
- Crystallography : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for single-crystal growth to confirm stereochemistry .
How can pharmacokinetic properties be evaluated preclinically?
Advanced Research Question
- In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction availability .
- Permeability : Caco-2 cell monolayers predict intestinal absorption .
What is the hypothesized role of the thiazepane ring in biological systems?
Advanced Research Question
The thiazepane scaffold contributes to:
- Conformational Restriction : Stabilizes bioactive conformations, enhancing target affinity .
- Sulfone Groups : Participate in hydrogen bonding with catalytic residues (e.g., serine proteases) .
- Ring Strain : Modulates reactivity in prodrug activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
